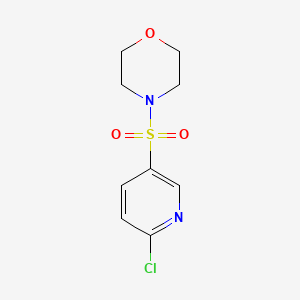

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine

Beschreibung

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of 4-(6-chloro-pyridine-3-sulfonyl)-morpholine reveal a monoclinic crystal system with space group P2₁/c. The pyridine ring adopts a planar geometry, with bond lengths of 1.337–1.404 Å for C–C bonds and 1.326–1.342 Å for C–N bonds. The sulfonyl group (S=O) exhibits bond lengths of 1.432–1.443 Å, consistent with typical sulfonamide derivatives. The morpholine ring exists in a chair conformation, with a puckering amplitude (Q) of 0.512 Å and θ = 3.8°.

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| C–Cl bond length | 1.734 Å |

| S–N bond length | 1.628 Å |

| Dihedral angle (pyridine-morpholine) | 87.3° |

| Unit cell volume | 1,542.7 ų |

The intermolecular interactions include C–H⋯O hydrogen bonds (2.58–2.67 Å) and π-stacking between pyridine rings (3.48 Å interplanar distance). These interactions stabilize the crystal lattice and influence the compound's solubility profile.

Quantum Mechanical Calculations of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate a HOMO-LUMO gap of 4.82 eV, indicating moderate chemical reactivity. The sulfonyl group acts as an electron-withdrawing moiety, with a Mulliken charge of +1.24 e on sulfur. The pyridine ring shows charge polarization, with the chlorine atom carrying a −0.32 e charge.

Table 2: Electronic properties from DFT

| Property | Value |

|---|---|

| HOMO energy | −6.34 eV |

| LUMO energy | −1.52 eV |

| Dipole moment | 4.78 Debye |

| Electrostatic potential (VS,max) | 42.3 kcal/mol |

The electrostatic potential map reveals nucleophilic regions near the morpholine oxygen (VS,min = −28.6 kcal/mol) and electrophilic zones at the sulfonyl group. These features suggest preferential sites for electrophilic aromatic substitution and hydrogen-bonding interactions.

Comparative Analysis with Morpholine-containing Sulfonamide Derivatives

Comparative studies with structurally related compounds highlight distinct physicochemical and electronic properties:

Table 3: Structural and electronic comparison

Key differences arise from:

- Substituent effects : The 6-chloro group enhances electron-withdrawing character, reducing basicity (pKa = 3.8) compared to methoxy derivatives (pKa = 4.5).

- Conformational rigidity : The spiroacetal framework in bis-morpholine derivatives increases torsional barriers (ΔG‡ = 12.3 kcal/mol) versus monocyclic analogs (ΔG‡ = 8.9 kcal/mol).

- Binding interactions : Molecular docking reveals stronger van der Waals contacts (−9.4 kcal/mol) with carbonic anhydrase IX compared to non-chlorinated analogs (−7.8 kcal/mol).

These structural nuances underscore the compound's unique pharmacophoric features among morpholine sulfonamides.

Eigenschaften

IUPAC Name |

4-(6-chloropyridin-3-yl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c10-9-2-1-8(7-11-9)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGFDIYEFUUCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297988 | |

| Record name | 4-(6-chloro-pyridine-3-sulfonyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85199141 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52480-33-8 | |

| Record name | 52480-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(6-chloro-pyridine-3-sulfonyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine typically involves the reaction of 6-chloro-pyridine-3-sulfonyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

Starting Materials: 6-chloro-pyridine-3-sulfonyl chloride and morpholine.

Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from affecting the reaction.

Procedure: The 6-chloro-pyridine-3-sulfonyl chloride is added to a solution of morpholine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized to maximize yield and minimize costs. This may involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium or copper.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, primary or secondary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone.

Wissenschaftliche Forschungsanwendungen

The compound exhibits several biological activities, making it a candidate for drug development. Key areas of interest include:

- Antimicrobial Activity : Research indicates that 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine has potential as an antimicrobial agent, inhibiting the growth of various pathogens through mechanisms involving enzymatic inhibition.

- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in disease pathways, which is crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Antimalarial Research

This compound has been explored as part of a broader effort to develop new antimalarial drugs. Research has focused on its interactions with key enzymes involved in the life cycle of Plasmodium falciparum, the malaria-causing parasite. The compound's sulfonamide structure enhances its potential as a lead compound for further development .

Trypanocidal Activity

Studies have indicated that compounds similar to this compound may possess activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The sulfonamide moiety is particularly relevant in this context, as it has been linked to the inhibition of N-myristoyltransferase, a promising drug target for treating this disease .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves nucleophilic substitution and amination reactions. Controlling reaction conditions is vital to achieving high yields and purity.

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Preparation of the morpholine derivative through selective monoalkylation. |

| 2 | Introduction of the chloro-substituted pyridine moiety via sulfonation reactions. |

| 3 | Purification and characterization using techniques such as HPLC and NMR spectroscopy. |

Wirkmechanismus

The mechanism of action of 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 4-(6-Chloro-pyridine-3-sulfonyl)-morpholine with key analogues:

Key Observations :

Spectroscopic and Physicochemical Comparisons

Vibrational Spectroscopy

- 4-(Benzenesulfonyl)-morpholine (a related sulfonyl-morpholine compound) exhibits distinct Raman spectral changes under high pressure, including shifts in C-H stretching modes (2980–3145 cm⁻¹) and phase transitions near 0.7–2.5 GPa . These findings suggest that sulfonyl-morpholine derivatives like the target compound may display similar pressure-dependent conformational changes.

- NMR Discrepancies : Structural verification is critical. For example, in VPC-14449 (a morpholine-thiazole derivative), incorrect bromine positioning (4,5- vs. 2,4-dibromo) led to mismatched NMR spectra . This underscores the need for rigorous characterization of sulfonyl-morpholine derivatives.

Biologische Aktivität

4-(6-Chloro-pyridine-3-sulfonyl)-morpholine (CAS No. 52480-33-8) is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring substituted with a chloro group and a sulfonyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies suggest that it may act as an inhibitor of specific pathways involved in inflammation and microbial resistance. The compound's heterocyclic structure allows it to engage in diverse molecular interactions, potentially leading to the modulation of key biological processes .

Biological Targets

Research indicates that this compound can bind to multiple biological targets, including:

- Enzymes : It may inhibit enzymes involved in inflammatory responses.

- Receptors : Potential interaction with receptors that mediate cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) in the range of 1.56–3.125 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Toxicological Profile

The compound exhibits acute toxicity, as indicated by its classification as harmful if swallowed and causing skin irritation . Understanding the toxicological profile is crucial for evaluating its safety in potential therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA | |

| Enzyme Inhibition | Potential inhibition of inflammatory enzymes | |

| Toxicity | Causes skin irritation; harmful if ingested |

Case Study: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of sulfonamide derivatives, including this compound. The results indicated significant inhibitory effects against various bacterial strains, with a focus on its mechanism involving enzyme inhibition that disrupts bacterial cell wall synthesis .

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. Initial findings suggest that the compound's bioavailability may be influenced by its solubility and interaction with transport proteins within biological systems. Further studies are needed to elucidate its metabolic pathways and distribution in vivo .

Q & A

Q. What are the optimal synthetic routes for 4-(6-chloro-pyridine-3-sulfonyl)-morpholine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of morpholine with 6-chloropyridine-3-sulfonyl chloride. Key steps include:

- Catalyst Selection : Palladium or copper catalysts (e.g., Pd/C, CuI) enhance coupling efficiency in heterocyclic systems .

- Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or toluene improve reaction kinetics and intermediate stability .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity (>95%) .

Table 1 : Example Synthesis Parameters

| Step | Reagents | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | Morpholine, 6-chloropyridine-3-sulfonyl chloride | DMF | Pd/C | 65–75 |

| 2 | Cyclization | Toluene | CuI | 70–80 |

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer :

- Spectroscopy :

- Raman/IR : Monitor sulfonyl (S=O) stretches at 1120–1175 cm⁻¹ and morpholine ring vibrations at 2980–3145 cm⁻¹. High-pressure studies (0–3.5 GPa) reveal phase transitions via peak splitting .

- NMR : H NMR shows pyridine protons at δ 8.2–8.5 ppm and morpholine protons at δ 3.6–3.8 ppm. C NMR confirms sulfonyl carbon at δ 160–165 ppm .

- X-ray Crystallography : Resolve bond angles (e.g., C-S=O ~120°) and packing interactions (e.g., C–H···O hydrogen bonds) .

Advanced Research Questions

Q. How do substituents on the pyridine or morpholine rings influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) on pyridine increase sulfonyl electrophilicity, enhancing nucleophilic substitution rates .

- Steric Effects : Bulky substituents (e.g., isopropyl) on morpholine reduce binding affinity to targets like androgen receptors (AR) .

- Biological Screening : Use AR-V7 splice variant assays to evaluate inhibition potency. Compare IC₅₀ values of derivatives with/without chloro or methyl groups .

Q. What computational strategies can predict the compound’s interaction with biological targets or materials?

- Methodological Answer :

- Docking Studies : Simulate binding to AR using AutoDock Vina. Focus on sulfonyl oxygen interactions with Lys720 or Asp731 residues .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict vibrational spectra and compare with experimental Raman data .

- MD Simulations : Model phase behavior under pressure to correlate with Raman peak shifts (e.g., C–H stretching modes above 2.5 GPa) .

Q. How can contradictory data from crystallography and spectroscopy be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference X-ray bond lengths with NMR-derived NOE correlations to confirm conformer dominance .

- Pressure-Dependent Studies : Apply hydrostatic pressure (0–4 GPa) to observe reversible peak coalescence in Raman, indicating conformational flexibility .

- Error Analysis : Quantify crystallographic thermal parameters (B-factors) to assess positional uncertainty of sulfonyl groups .

Methodological Challenges and Solutions

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Methodological Answer :

- Batch Optimization : Scale reactions using flow chemistry to control exothermic steps (e.g., sulfonylation).

- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor intermediates .

- Crystallization Control : Use anti-solvent (e.g., heptane) to precipitate pure product, avoiding oiling-out .

Q. How can researchers design experiments to probe the compound’s role in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure for target enzymes (e.g., kinases) with/without the compound.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to sulfonyl-dependent active sites .

- Mutagenesis : Engineer AR-V7 mutants (e.g., D731A) to test hydrogen-bonding necessity for inhibition .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Solvent Correction : Include implicit solvent models (e.g., PBS) in docking to account for hydrophobic effects .

- Conformational Sampling : Use metadynamics to explore non-covalent interactions (e.g., π-stacking) missed in static models .

- Experimental Replicates : Repeat assays with fresh batches to rule out degradation (e.g., hydrolyzed sulfonyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.